molecular formula C21H22FN7O B610775 Seltorexant CAS No. 1293281-49-8

Seltorexant

Cat. No. B610775
M. Wt: 407.4534
InChI Key: SQOCEMCKYDVLMM-IYBDPMFKSA-N
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Description

Seltorexant is an innovative selective orexin 2 receptor antagonist under development for the treatment of Major Depressive Disorder . It is a small-molecule compound and is structurally related to other clinically used orexin receptor antagonists .


Synthesis Analysis

The synthesis of Seltorexant involves targeting the orexin-2 receptor . The structure and synthesis of the compound, as well as its pharmacodynamics and pharmacokinetics, have been described in detail in a review .


Molecular Structure Analysis

The chemical formula of Seltorexant is C21H22FN7O . Its exact mass is 407.19 and its molecular weight is 407.450 . More details about its structure can be found in the referenced literature .


Chemical Reactions Analysis

Seltorexant is metabolized by the cytochrome P450 enzyme CYP3A4 . More detailed information about its chemical reactions can be found in the referenced papers .

Scientific Research Applications

1. Treatment of Insomnia Disorder

  • Application Summary: Seltorexant, a selective orexin-2 receptor antagonist, has been studied for its potential to improve sleep efficiency, latency to persistent sleep (LPS), and wake after sleep onset (WASO) in individuals with insomnia disorder .
  • Methods of Application: In a multicenter, double-blind, randomized, parallel-group, active- and placebo-controlled, 14-day, dose-finding study, seltorexant was administered at doses of 5mg, 10mg, and 20mg nightly to adult and elderly subjects meeting DSM-5 insomnia disorder criteria .
  • Results: A statistically significant dose-response relationship was observed for LPS at Night 1 (5mg=12%, 10mg=36%, 20mg=49% improvement compared with placebo). Similar findings were observed for WASO-6 and benefits sustained from Night 1 to 13. The 20 mg dose showed greater improvement than zolpidem on LPS at Nights 1 and 13 and on WASO-6 at Night 13 .

2. Adjunctive Therapy in Major Depressive Disorder

  • Application Summary: Seltorexant has demonstrated antidepressant effects in patients with major depressive disorder (MDD), particularly those with sleep impairment .
  • Methods of Application: In a double-blind, adaptive dose-finding study, seltorexant (20 mg or 40 mg) was administered once-daily, adjunctively to the antidepressant the patient had been receiving at screening .
  • Results: A clinically meaningful reduction of depressive symptoms was observed for seltorexant 20 mg. In the subset of patients with sleep disturbance (ISI ≥ 15), a larger treatment difference between seltorexant 20 mg and placebo was observed .

Future Directions

Seltorexant is currently in Phase III for Major Depressive Disorder . According to GlobalData, Phase III drugs for Major Depressive Disorder have a 53% phase transition success rate (PTSR) indication benchmark for progressing into Pre-Registration . In May 2022, a Phase 2 trial of Seltorexant began in people with probable Alzheimer’s disease and significant agitation or aggression .

properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCEMCKYDVLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seltorexant

CAS RN

1293281-49-8
Record name Seltorexant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 3-necked, 3 L, round-bottomed flask equipped with a nitrogen line, temperature probe, heating mantle, reflux condenser, mechanical stirrer, and 1 N aq. NaOH scrubber were added 2-fluoro-6-[1,2,3]triazol-2-yl-benzoic acid (Intermediate 12, 120.98 g, 75 wt %, 90.74 g actual, 438 mmol) and toluene (1 L). The mixture was warmed to 50° C. for 1 h with stirring. The mixture was then cooled to 25° C. and thionyl chloride (47.9 mL, 657 mmol) was added. The mixture was warmed back to 50° C. and held for 1 h. During this time, in a separate 5 L jacketed reactor equipped with a mechanical stirrer and temperature probe were added toluene (600 mL), aqueous sodium carbonate (185.7 g, 1.75 mol in 1.6 L water), and 2-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole.HOAc (Intermediate 23, 122 g, 438 mmol). This biphasic mixture was cooled to 0° C. After cooling to 0° C., the original slurry was poured through a filter and over the stirring biphasic mixture of amine and aqueous sodium carbonate. The mixture was allowed to warm to room temperature. After 2 h, additional 2-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole.HOAc (4 g, 14 mmol) was added and the mixture was stirred for 30 additional minutes. At the end of this period, the layers were separated and 100 mL of methanol were added to the organic layer. The organic layer was dried over MgSO4, filtered, and concentrated to a white solid. This solid was taken up in ethanol (1.4 L) and warmed to 77° C. The mixture was then cooled to 55° C. and seeded with previously crystallized material. (Note: The seeds were generated from slurrying the initial product in 2-propanol at room temperature [100 mg/mL]). The mixture was cooled to room temperature at a rate of 5° C. per hour. After stirring at room temperature for 14 h, the mixture was filtered and dried to provide the final product as a white crystalline solid (136.84 g, 74%). 1H NMR (400 MHz, CDCl3): 7.88-7.78 (m, 1.78H), 7.75-7.69 (s, 1.22H), 7.51-7.43 (m, 1H), 7.17-7.11 (m, 1H), 6.30-6.28 (m, 1H), 4.03-3.48 (m, 7H), 3.29-3.21 (m, 1H), 3.15-2.92 (m, 2H), 2.30 (s, 6H). MS (ESI) mass calcd for C21H22FN7O, 407.19; m/z found, 408 [M+H]+. Anal. calcd. for C21H22FN7OC, 61.90, H, 5.44; N, 24.06. found C, 61.83, H, 5.42; N, 24.08.
Name
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4 g
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Reaction Step One
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122 g
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0 (± 1) mol
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120.98 g
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1 L
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47.9 mL
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1.6 L
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600 mL
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Yield
74%

Citations

For This Compound
10
Citations
A Savitz, E Wajs, Y Zhang, H Xu… - International Journal …, 2021 - academic.oup.com
… symptoms was observed for seltorexant 20 mg. In the subset of patients with sleep disturbance (ISI ≥ 15), a larger treatment difference between seltorexant 20 mg and placebo was …
Number of citations: 20 academic.oup.com
K Recourt, P de Boer, R Zuiker, R Luthringer… - Translational …, 2019 - nature.com
… Compared to placebo, the antidepressant efficacy of seltorexant coincided with an overall … with seltorexant was associated with mild, self-limiting adverse drug reactions. Seltorexant …
Number of citations: 44 www.nature.com
P De Boer, WC Drevets, H Rofael… - Journal of …, 2018 - journals.sagepub.com
… Sleep efficiency was increased with seltorexant treatment compared with placebo. Treatment with seltorexant resulted in a prolonged total sleep time, shorter latency to persistent sleep …
Number of citations: 51 journals.sagepub.com
S Brooks, GE Jacobs, P de Boer… - Journal of …, 2019 - journals.sagepub.com
… Latency to persistent sleep was significantly shorter for all doses of seltorexant … seltorexant respectively, (all p<0.001). Total sleep time was significantly longer for all doses of seltorexant …
Number of citations: 48 journals.sagepub.com
MK Jha - International Journal of Neuropsychopharmacology, 2022 - academic.oup.com
… Therefore, the report by Savitz and colleagues on the safety and efficacy of seltorexant is of great … Findings of this study suggest that seltorexant 20 mg is more effective than placebo, …
Number of citations: 4 academic.oup.com
W Ziemichód, A Kurowska, K Grabowska, M Kurowska… - Molecules, 2023 - mdpi.com
Twenty-five years have passed since the discovery of the orexin system, during which time we have learned more and more about it. A number of studies have been conducted showing …
Number of citations: 2 www.mdpi.com
A Savitz, JB Saoud - Sleep, 2020 - search.proquest.com
… were comparable in the seltorexant, placebo, and zolpidem treatment groups. … for seltorexant 10 and 20mg dose groups versus placebo. No safety concerns were observed. Seltorexant …
Number of citations: 1 search.proquest.com
S Brooks, R Zuiker, GE Jacobs, I Kezic, A Savitz… - Sleep, 2021 - search.proquest.com
… Seltorexant also has sleeppromoting properties. Investigating … We evaluated the effect of seltorexant on driving after forced … more transient after seltorexant administration and largely …
Number of citations: 1 search.proquest.com
K Matcha, A Huygaerts, L Moens… - … Process Research & …, 2023 - ACS Publications
… Seltorexant (1) is currently under clinical development as a selective … the improved synthesis route to seltorexant was established. … Herein we describe the synthesis route to seltorexant …
Number of citations: 2 pubs.acs.org
H Fagan, E Jones, DS Baldwin - CNS drugs, 2023 - Springer
… difference for one of three seltorexant doses. Of note, in this study no significant difference versus placebo was seen at 10 mg or 40 mg of seltorexant. However, this difference is likely to …
Number of citations: 6 link.springer.com

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